molecular formula C18H16N2O6 B4945867 4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one

4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one

Cat. No.: B4945867
M. Wt: 356.3 g/mol
InChI Key: YXAWWCFMHKYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one is a complex organic compound with the molecular formula C18H16N2O6 This compound is notable for its unique structure, which includes a chromen-2-one core, a nitro group, and a methoxyphenoxyethylamino substituent

Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)ethylamino]-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-12-6-8-13(9-7-12)25-11-10-19-16-14-4-2-3-5-15(14)26-18(21)17(16)20(22)23/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAWWCFMHKYPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Introduction of the Nitro Group: Nitration of the chromen-2-one core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Methoxyphenoxyethylamino Group: This step involves the reaction of the nitro-chromen-2-one intermediate with 4-methoxyphenoxyethylamine under suitable conditions, often involving a catalyst or a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The chromen-2-one core can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Formation of 4-{[2-(4-aminophenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methoxyphenoxyethylamino substituent makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.